molecular formula C10H15N5O11P2 B134501 Capromab pendetide CAS No. 145464-28-4

Capromab pendetide

Cat. No. B134501
CAS RN: 145464-28-4
M. Wt: 443.2 g/mol
InChI Key: XYVNHPYNSPGYLI-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Capromab pendetide is a monoclonal antibody that is used in the diagnosis and treatment of prostate cancer. It is a radiolabeled antibody that binds to prostate-specific membrane antigen (PSMA), a protein that is found on the surface of prostate cancer cells.

Mechanism of Action

Capromab pendetide binds specifically to Capromab pendetide, a protein that is overexpressed on the surface of prostate cancer cells. Capromab pendetide is a type II transmembrane glycoprotein that is involved in the metabolism of folate and glutamate. Capromab pendetide binds to the extracellular domain of Capromab pendetide and is internalized by the cancer cells. The radiolabeled capromab pendetide emits radiation that damages the DNA of the cancer cells, leading to their death.
Biochemical and Physiological Effects
Capromab pendetide has been shown to have high affinity and specificity for Capromab pendetide, with minimal binding to other tissues. The radiolabeled capromab pendetide is rapidly cleared from the blood and excreted by the kidneys. The radiation emitted by the radiolabeled capromab pendetide has a short range, limiting the damage to surrounding healthy tissue. Capromab pendetide has been shown to be safe and well-tolerated in clinical trials.

Advantages and Limitations for Lab Experiments

Capromab pendetide has several advantages for lab experiments. It is a highly specific and sensitive tool for detecting and monitoring prostate cancer. It can be used to study the expression and function of Capromab pendetide in prostate cancer cells. It can also be used as a targeted therapy to deliver radiation to prostate cancer cells.
However, there are also limitations to the use of capromab pendetide in lab experiments. It is a radiolabeled antibody that requires specialized equipment and facilities for handling and disposal. It is also expensive and time-consuming to synthesize and radiolabel.

Future Directions

There are several future directions for research on capromab pendetide. One area of research is the development of new radiolabeled antibodies that target other biomarkers in prostate cancer, such as prostate-specific antigen (PSA) or androgen receptor (AR). Another area of research is the optimization of the synthesis and radiolabeling methods for capromab pendetide, to improve its efficiency and reduce its cost. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of capromab pendetide in larger patient populations.

Synthesis Methods

Capromab pendetide is synthesized by conjugating a chelator molecule, DTPA, to the monoclonal antibody, 7E11. DTPA is a chelating agent that binds to radioactive isotopes such as indium-111 or iodine-131. The radiolabeled capromab pendetide is then administered to patients, and its uptake by prostate cancer cells is visualized using imaging techniques such as single-photon emission computed tomography (SPECT) or positron emission tomography (PET).

Scientific Research Applications

Capromab pendetide has been extensively studied in preclinical and clinical trials for its diagnostic and therapeutic applications in prostate cancer. In diagnostic imaging, capromab pendetide is used to detect the presence and extent of prostate cancer, as well as to monitor the response to treatment. In therapeutic applications, capromab pendetide is used as a targeted therapy to deliver radiation to prostate cancer cells, while sparing surrounding healthy tissue.

properties

CAS RN

145464-28-4

Product Name

Capromab pendetide

Molecular Formula

C10H15N5O11P2

Molecular Weight

443.2 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20/h2-3,5-6,9,16H,1H2,(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1

InChI Key

XYVNHPYNSPGYLI-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)O)NC(=NC2=O)N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)NC(=NC2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.